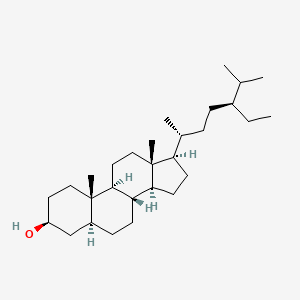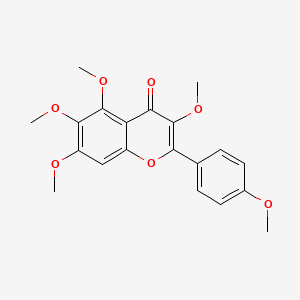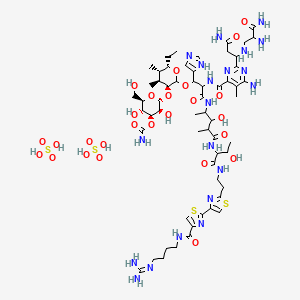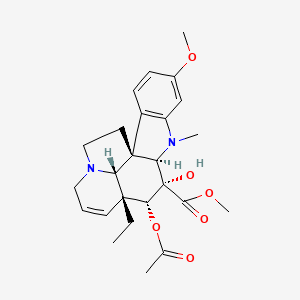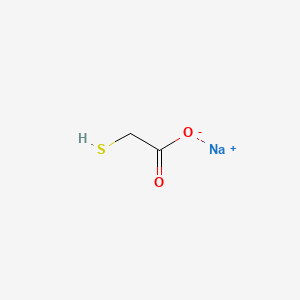
Estrone hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone hemisuccinate: is a synthetic estrogen compound derived from estrone, a naturally occurring estrogen hormone. It is used in various medical and scientific applications due to its estrogenic properties. This compound is often utilized in hormone replacement therapy and research involving estrogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone hemisuccinate is synthesized by esterifying estrone with succinic anhydride. The reaction typically involves dissolving estrone in a suitable solvent such as pyridine or dimethylformamide, followed by the addition of succinic anhydride. The mixture is then heated to promote the esterification reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Estrone hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield estrone and succinic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estrone and succinic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol hemisuccinate.
Scientific Research Applications
Estrone hemisuccinate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other estrogenic compounds and derivatives.
Biology: Employed in studies investigating the role of estrogens in cellular processes and gene expression.
Medicine: Utilized in hormone replacement therapy for menopausal women and in the treatment of estrogen deficiency disorders.
Industry: Applied in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
Estrone hemisuccinate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the estrogen receptor, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .
Comparison with Similar Compounds
Estrone hemisuccinate is compared with other estrogenic compounds such as:
Estradiol hemisuccinate: Similar in structure but differs in the position of esterification.
Estrone sulfate: A sulfate ester of estrone, used in hormone replacement therapy.
Estriol hemisuccinate: Another estrogenic compound with a different hydroxylation pattern
Uniqueness: this compound is unique due to its specific esterification with succinic acid, which alters its solubility and pharmacokinetic properties compared to other estrogenic compounds. This modification can influence its absorption, distribution, metabolism, and excretion in the body .
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1 |
InChI Key |
VSHNBNRUBKFQCR-HVYAKZLKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)
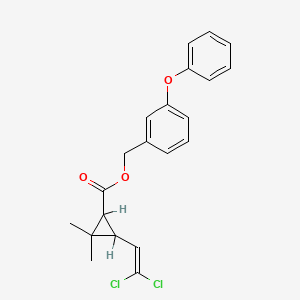
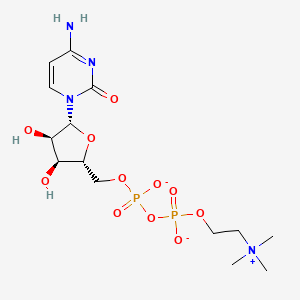
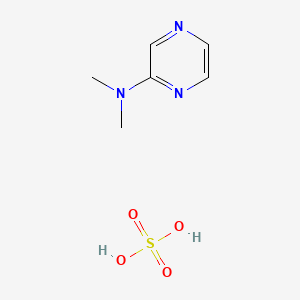
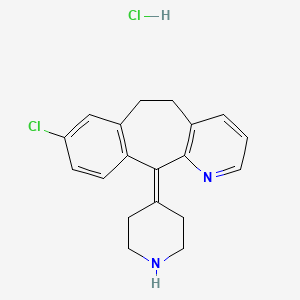
![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
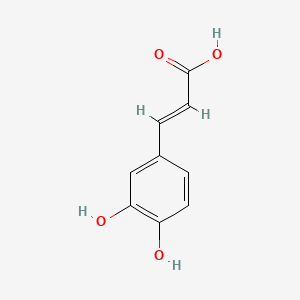
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)
